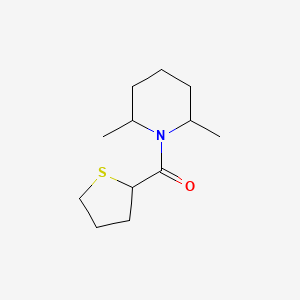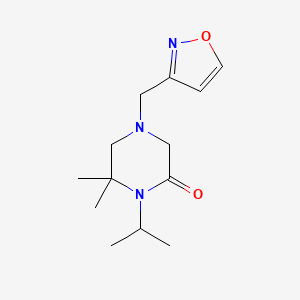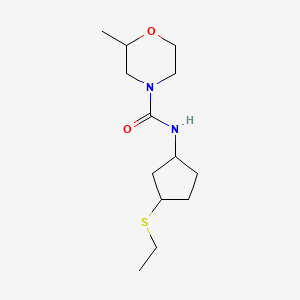
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is a synthetic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical properties and potential uses in various fields of research. In
作用机制
The exact mechanism of action of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the brain and body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, it has been found to activate certain receptors in the brain that are involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea has been found to have several biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, it has been shown to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which can affect mood and behavior.
实验室实验的优点和局限性
One advantage of using 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic effects in various fields of research. Additionally, its relatively low toxicity and high solubility in water make it a suitable candidate for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is the lack of knowledge about its long-term effects and potential side effects.
未来方向
There are several future directions for research on 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea. One potential direction is to further explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea involves the reaction of 2-methylthiocyclopentanone with 2-amino-3-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of 2-(2-methylsulfanyl-1-oxocyclopentyl)benzoic acid, which is then treated with a carbodiimide reagent to form the corresponding urea derivative.
科学研究应用
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have anti-inflammatory properties, which could lead to its use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-20-14-8-4-6-11(14)16-15(18)17-12-9-19-13-7-3-2-5-10(12)13/h2-3,5,7,11-12,14H,4,6,8-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOFANUOKGMTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1NC(=O)NC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
